2,1-Benzoxazole-3-carbonyl chloride

heterocyclic chemistry scaffold diversity isomer differentiation

Sourcing a reliable anthranil-3-carbonyl chloride for CNS lead optimization often leads to isomeric impurities that derail SAR studies. 2,1-Benzoxazole-3-carbonyl chloride (CAS 535992-89-3) is the defined electrophile for constructing 3-amido-2,1-benzisoxazole libraries with validated MAO inhibition. - Enables precise amide bond formation at the anthranil 3-position for focused CNS candidate synthesis. - Confirms fidelity to published biological activity against human MAO-A/B and antimicrobial targets. - Supplied with rigorous analytical characterization to ensure batch-to-batch consistency in medicinal chemistry workflows.

Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
CAS No. 535992-89-3
Cat. No. B12881577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1-Benzoxazole-3-carbonyl chloride
CAS535992-89-3
Molecular FormulaC8H4ClNO2
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(ON=C2C=C1)C(=O)Cl
InChIInChI=1S/C8H4ClNO2/c9-8(11)7-5-3-1-2-4-6(5)10-12-7/h1-4H
InChIKeySQOJCCSSLKOMQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,1-Benzoxazole-3-carbonyl chloride: A Structurally Differentiated Heterocyclic Building Block


2,1-Benzoxazole-3-carbonyl chloride (CAS 535992-89-3), also named benzo[c]isoxazole-3-carbonyl chloride, is a fused bicyclic heteroaromatic acid chloride with the molecular formula C₈H₄ClNO₂ and a molecular weight of 181.58 g/mol . It features a benzene ring fused to an isoxazole ring at the 2,1-positions, with an electrophilic carbonyl chloride (-COCl) substituent at the 3-position of the heterocyclic core . The compound is distinguished by its 2,1-benzisoxazole (anthranil) scaffold—a structural isomer of the more common 1,2-benzisoxazole and benzoxazole frameworks—which imparts unique electronic and steric properties critical for constructing conformationally defined bioactive molecules [1].

Workflow
Acylating agent for 2,1-benzisoxazole scaffold installation
Selection
Anthranil (2,1-fused) isomer distinct from 1,2- and 1,3-benzoxazole variants
Use Context
Synthesis of conformationally constrained heterocyclic amide libraries

Why Generic Benzoxazole or Isoxazole Carbonyl Chlorides Cannot Substitute 2,1-Benzoxazole-3-carbonyl chloride


In-class carbonyl chlorides—including 1,3-benzoxazole-2-carbonyl chloride, benzo[d]isoxazole-3-carbonyl chloride, and unsubstituted isoxazole-3-carbonyl chloride—cannot simply be interchanged with 2,1-benzoxazole-3-carbonyl chloride (anthranil-3-carbonyl chloride). The 2,1-benzisoxazole (anthranil) scaffold is a distinct heterocyclic isomer with nitrogen and oxygen atoms positioned adjacently in the five-membered ring, generating a unique π-electron distribution that differs fundamentally from the 1,2-benzisoxazole and 1,3-benzoxazole systems [1]. This topological difference translates to altered electrophilicity at the carbonyl chloride center, divergent hydrogen-bonding patterns in derived amides, and distinct steric constraints when conjugated to larger pharmacophores. Research demonstrates that 2,1-benzisoxazole derivatives exhibit MAO inhibition profiles and antimicrobial activity spectra that are not recapitulated by analogous 1,2-benzisoxazoles or benzoxazoles [2][3]. Consequently, substituting a 2,1-benzoxazole-3-carbonyl chloride for a structurally related acid chloride—even one with identical molecular weight—introduces unverified changes in reactivity, target engagement, and downstream biological performance that invalidate structure-activity relationships established with the anthranil core.

Isomer mismatch: 1,2-benzisoxazole or 1,3-benzoxazole carbonyl chlorides produce fundamentally different π-electron distribution and dipole orientation, altering electrophilicity and downstream molecular recognition.
Positional isomer effect: 3-position carbonyl chloride (adjacent to nitrogen) vs. 2-position analogs leads to distinct acyl substitution kinetics and regioisomeric amide outcomes; SAR from one position cannot be assumed to transfer.
Physicochemical drift: Monocyclic isoxazole-3-carbonyl chloride has markedly lower lipophilicity and boiling point, affecting solubility, membrane partitioning, and handling; direct replacement risks unverified changes in compound property space.

Quantitative Differentiation Evidence for 2,1-Benzoxazole-3-carbonyl chloride


2,1-Benzisoxazole vs. 1,2-Benzisoxazole Isomerism Defines Electronic Landscape

2,1-Benzoxazole-3-carbonyl chloride belongs to the 2,1-benzisoxazole (anthranil) heterocyclic class, a structural isomer distinct from the more widely studied 1,2-benzisoxazole (indoxazene) and 1,3-benzoxazole frameworks. The 2,1-fusion pattern places the oxygen and nitrogen atoms in an adjacent (1,2) arrangement within the five-membered ring, whereas 1,2-benzisoxazole has an oxygen-nitrogen (1,2) arrangement but with reversed fusion, and 1,3-benzoxazole has an oxygen and nitrogen separated by a carbon atom. This topological difference produces a measurable impact on the electrophilicity of the carbonyl chloride group [1].

Scaffold Topology
Class-level
2,1-Benzisoxazole (anthranil) core with O and N adjacent (1,2-relationship) vs. 1,2-benzisoxazole and 1,3-benzoxazole frameworks; distinct π-electron distribution and dipole orientation.
Structural isomerism defines unique conjugation vector and target recognition profile.
Cannot be replicated by isomeric heterocycles; MAO inhibition and antimicrobial profiles differ.
heterocyclic chemistry scaffold diversity isomer differentiation

Carbonyl Chloride Positional Isomerism: 3-Position vs. 2-Position Substitution

2,1-Benzoxazole-3-carbonyl chloride bears the carbonyl chloride group at the 3-position of the heterocyclic ring, adjacent to the nitrogen atom. This contrasts with the commercially available 1,3-benzoxazole-2-carbonyl chloride (CAS 408538-63-6), where the reactive group resides at the 2-position between oxygen and nitrogen . The different electronic environment at the 3-position versus the 2-position in the benzisoxazole system modulates the partial positive charge on the carbonyl carbon, thereby affecting the rate and regioselectivity of nucleophilic acyl substitution reactions .

Carbonyl Chloride Position
Data to verify
3-position (adjacent to N) in anthranil vs. 2-position (between O and N) in 1,3-benzoxazole-2-carbonyl chloride. Predicted conjugate acid pKa -8.26.
Electronic environment modulates electrophilicity and regioselectivity of acyl substitution.
Predicted property; experimental validation recommended.
acid chloride reactivity positional isomer nucleophilic acyl substitution

Predicted LogP and pKa Differentiate from Isoxazole-3-carbonyl chloride

2,1-Benzoxazole-3-carbonyl chloride possesses a predicted LogP (octanol-water partition coefficient) of 2.21, reflecting the lipophilic contribution of the fused benzene ring . In contrast, the unsubstituted isoxazole-3-carbonyl chloride (CAS 53064-54-3), lacking the fused benzene ring, has a lower predicted LogP and a molecular weight of 131.52 g/mol . The increased lipophilicity of the 2,1-benzoxazole derivative influences its solubility profile and its ability to penetrate lipid membranes when incorporated into larger molecules.

Lipophilicity (LogP)
Data to verify
Predicted LogP 2.21 (MW 181.58 g/mol) vs. isoxazole-3-carbonyl chloride (MW 131.52 g/mol, lower LogP expected).
Increased lipophilicity may support membrane penetration in derived compounds.
Computational prediction; confirm with experimental logD/logP.
lipophilicity physicochemical properties drug-likeness

Boiling Point and Density as Practical Differentiation Metrics

2,1-Benzoxazole-3-carbonyl chloride has a predicted boiling point of 307.4 °C at 760 mmHg and a predicted density of 1.441 g/cm³ . These values reflect the compound's aromatic, bicyclic structure. In comparison, the simpler isoxazole-3-carbonyl chloride (CAS 53064-54-3) is expected to have a significantly lower boiling point due to its smaller molecular size and lack of a fused benzene ring .

Boiling Point & Density
Data to verify
Predicted bp 307.4 °C (760 mmHg), density 1.441 g/cm³. Estimated bp elevation >100 °C over monocyclic analog.
Higher boiling point reduces volatility losses during synthesis and purification.
Predicted values; experimental verification suggested.
physicochemical characterization storage stability compound handling

Validated Application Scenarios for 2,1-Benzoxazole-3-carbonyl chloride


Synthesis of 2,1-Benzisoxazole-Based MAO Inhibitor Libraries

2,1-Benzoxazole-3-carbonyl chloride serves as the optimal acylating agent for constructing 3-amido-substituted 2,1-benzisoxazole derivatives, a scaffold recently shown to exhibit potent and isoform-selective inhibition of human monoamine oxidases A and B [1]. The 2,1-benzisoxazole (anthranil) core is essential for this biological activity; studies confirm that 1,2-benzisoxazole or benzoxazole analogs do not produce comparable MAO inhibition profiles [1]. Procurement of 2,1-benzoxazole-3-carbonyl chloride specifically enables the generation of focused anthranil-based libraries for CNS drug discovery programs targeting depression, Parkinson's disease, and neurodegenerative disorders.

Generation of Conformationally Constrained Antimicrobial Benzisoxazole Amides

Recent investigations into 3-substituted-2,1-benzisoxazoles have identified antiplasmodial activity against chloroquine-resistant Plasmodium falciparum (FcB1 strain) and broad-spectrum antimicrobial effects [2]. 2,1-Benzoxazole-3-carbonyl chloride is the key electrophilic building block for appending diverse amine-containing pharmacophores to the 3-position of the anthranil ring [2]. The specific 2,1-fusion pattern (versus 1,2- or 1,3-fused isomers) influences the three-dimensional presentation of the amide side chain, a critical determinant of antimicrobial potency and selectivity [2]. Procuring this exact compound ensures fidelity to published structure-activity relationships (SAR) and maximizes the probability of reproducing or extending reported biological activities.

Fused Isoxazole Drug Candidates Targeting CNS and Inflammatory Indications

The fused isoxazole pharmacophore, particularly the 2,1-benzisoxazole (anthranil) system, is a privileged scaffold in medicinal chemistry with validated applications in CNS and anti-inflammatory drug discovery [3]. 2,1-Benzoxazole-3-carbonyl chloride provides a direct route to install this specific heterocyclic framework into lead compounds via amide bond formation [3]. The compound's predicted LogP of 2.21 (reflecting enhanced lipophilicity relative to monocyclic isoxazole carbonyl chlorides) is advantageous for optimizing blood-brain barrier penetration and cellular uptake of derived CNS-active agents .

Application
Selection Property
Validation Focus
2,1-Benzisoxazole-based MAO inhibitor library synthesis
Anthranil scaffold fidelity; 3-position acyl chloride reactivity
Isoform-selective MAO-A/MAO-B SAR reproduction
Conformationally constrained antimicrobial amide exploration
Unique 2,1-fusion topology for three-dimensional amide presentation
Anti-plasmodial and broad-spectrum antimicrobial activity assessment
CNS-oriented fused isoxazole lead optimization
Enhanced lipophilicity (LogP ~2.2) vs. monocyclic analogs
Blood-brain barrier penetration and target engagement profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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